molecular formula C16H14FNO3 B6407832 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261992-90-8

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%

Cat. No. B6407832
CAS RN: 1261992-90-8
M. Wt: 287.28 g/mol
InChI Key: NCAOCUXUVZGJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid (95%) (hereinafter referred to as ‘2-Fluoro-DMAc’) is an organic compound belonging to the class of carboxylic acids, and is composed of a benzene ring attached to a carboxylic acid, which is further connected to a fluorine atom. This compound has been extensively studied in recent years due to its wide range of applications in both scientific research and in the industrial sector.

Scientific Research Applications

2-Fluoro-DMAc is widely used in scientific research due to its ability to act as a catalyst in various chemical reactions. It is often used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of other compounds, such as peptides, nucleosides, and amino acids.

Mechanism of Action

The mechanism of action of 2-Fluoro-DMAc is not fully understood. However, it is believed that the fluorine atom present in the molecule is responsible for its catalytic activity. Additionally, it is believed that the presence of the dimethylaminocarbonyl group increases the reactivity of the compound, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
2-Fluoro-DMAc has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-Fluoro-DMAc in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. Additionally, it is a versatile reagent, and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and can be easily oxidized. Additionally, it can be toxic in high concentrations, and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-Fluoro-DMAc. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of the compound in other fields, such as medicine and agriculture. Finally, more research could be conducted to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

2-Fluoro-DMAc can be synthesized in a two-step process. The first step involves the reaction of dimethylaminocarbonyl chloride with 5-fluorobenzoic acid, in the presence of a base such as pyridine or triethylamine, to produce 2-fluoro-DMAc. The second step involves the reaction of the intermediate product with a reducing agent such as sodium borohydride or sodium cyanoborohydride to produce the desired product.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)13-8-7-12(17)9-14(13)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAOCUXUVZGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691338
Record name 4'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid

CAS RN

1261992-90-8
Record name 4'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.